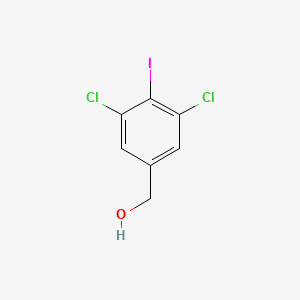

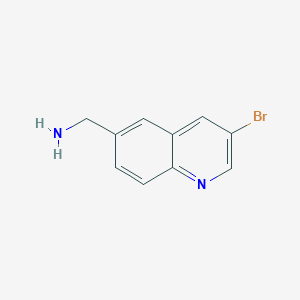

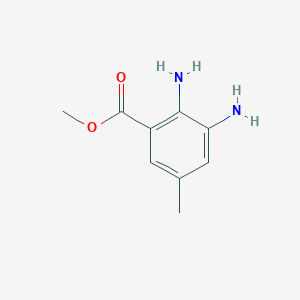

5-Amino-1-(2-chloro-5-methoxy-phenyl)-1H-pyrazole-4-carbonitrile

Descripción general

Descripción

5-Amino-1-(2-chloro-5-methoxy-phenyl)-1H-pyrazole-4-carbonitrile (5-AMPC) is a synthetic molecule developed by researchers in the field of medicinal chemistry. It is a member of the pyrazole family of compounds and is known for its high affinity for various proteins and receptors. 5-AMPC has been studied for its potential applications in scientific research, pharmacology, and drug development.

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

5-Amino-1-(2-chloro-5-methoxy-phenyl)-1H-pyrazole-4-carbonitrile derivatives have been synthesized and investigated for their antimicrobial activity. For example, Puthran et al. (2019) synthesized novel Schiff bases using related compounds, demonstrating notable antimicrobial properties in some derivatives (Puthran et al., 2019).

Crystal and Molecular Structure Analysis

Research has also focused on the crystal and molecular structure of similar pyrazole-carbonitrile compounds. A study by Fathima et al. (2014) provided insights into the structural properties and intermolecular interactions of these compounds (Fathima et al., 2014).

Green Synthetic Methods

The synthesis of pyrazole derivatives, including those related to 5-Amino-1-(2-chloro-5-methoxy-phenyl)-1H-pyrazole-4-carbonitrile, has been explored using green chemistry methods. For instance, Karati et al. (2022) reported a microwave-assisted synthesis approach for such compounds, highlighting its efficiency and environmental benefits (Karati et al., 2022).

Electronic Properties and Fullerene Interaction

A study explored the electronic properties of a fluoropyrazolecarbonitrile derivative, which shares structural similarities with the compound . This research delved into its potential interaction with fullerene molecules and revealed significant findings related to its electronic spectra and antiarthritic properties (Study of the electronic properties, 2022).

One-Pot Synthesis Using Catalysts

The one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been successfully achieved using alumina–silica-supported MnO2 as a recyclable catalyst, as demonstrated by Poonam and Singh (2019). This method is notable for its efficiency and the high yield of the derivatives produced (Poonam & Singh, 2019).

Corrosion Inhibition Performance

Pyrazole derivatives have been studied for their corrosion inhibition properties. For example, Yadav et al. (2016) investigated the performance of pyranopyrazole derivatives for mild steel corrosion inhibition, showcasing the practical applications of such compounds in protecting materials from corrosion (Yadav et al., 2016).

Mecanismo De Acción

Target of Action

It is found to be a part of pesticidal mixtures . Pesticides typically target pests such as insects, fungi, or weeds, disrupting their life cycle and preventing them from causing damage to crops.

Mode of Action

They may act as nerve poisons, growth regulators, or disruptors of cell membranes, among other mechanisms .

Biochemical Pathways

Pesticides typically affect pathways related to the nervous system, growth and development, or cellular integrity of the pests .

Result of Action

As a component of pesticidal mixtures, it is likely to result in the death or inhibition of pests, thereby protecting crops from damage .

Propiedades

IUPAC Name |

5-amino-1-(2-chloro-5-methoxyphenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN4O/c1-17-8-2-3-9(12)10(4-8)16-11(14)7(5-13)6-15-16/h2-4,6H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJIUTHMXULIROE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-(2-chloro-5-methoxy-phenyl)-1H-pyrazole-4-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamine](/img/structure/B1400494.png)

![2-[4-(4-Fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1400504.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine](/img/structure/B1400509.png)